molecular formula C13H16IN3O2 B6964775 [2-[2-(2-Iodophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea

[2-[2-(2-Iodophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea

Cat. No.: B6964775
M. Wt: 373.19 g/mol
InChI Key: INDHHOUKAUGTAC-UHFFFAOYSA-N
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Description

[2-[2-(2-Iodophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea is a complex organic compound that features a pyrrolidine ring substituted with an iodophenyl group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-(2-Iodophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate acyclic precursors. This step often involves the use of amines and aldehydes under acidic or basic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via electrophilic iodination of a preformed pyrrolidine ring. This step requires the use of iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a catalyst.

    Formation of the Urea Moiety: The final step involves the reaction of the iodophenyl-substituted pyrrolidine with an isocyanate to form the urea moiety. This reaction is typically carried out under mild conditions to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidin-2-ones.

    Reduction: Reduction reactions can target the carbonyl group in the urea moiety, potentially leading to the formation of amines.

    Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Pyrrolidin-2-ones

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

[2-[2-(2-Iodophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound can be used in studies investigating the biological activity of iodinated pyrrolidine derivatives, including their potential as antimicrobial or anticancer agents.

    Industrial Applications: It can be used in the production of dyes, pigments, and other fine chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of [2-[2-(2-Iodophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring can modulate its biological activity. The urea moiety may also play a role in hydrogen bonding interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure and are known for their biological activity.

    Iodophenyl Derivatives: Compounds with iodophenyl groups are often used in medicinal chemistry due to their enhanced binding properties.

    Urea Derivatives: Urea-containing compounds are widely used in pharmaceuticals for their ability to form hydrogen bonds with biological targets.

Uniqueness

[2-[2-(2-Iodophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea is unique due to the combination of the iodophenyl group, pyrrolidine ring, and urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-[2-(2-iodophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16IN3O2/c14-10-5-2-1-4-9(10)11-6-3-7-17(11)12(18)8-16-13(15)19/h1-2,4-5,11H,3,6-8H2,(H3,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDHHOUKAUGTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)N)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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